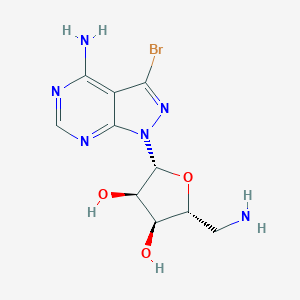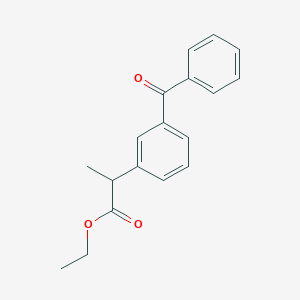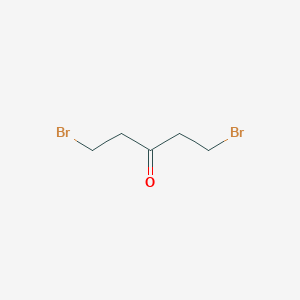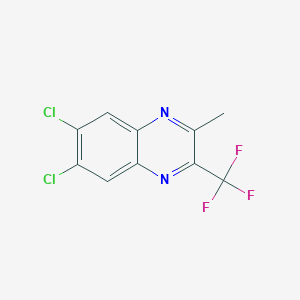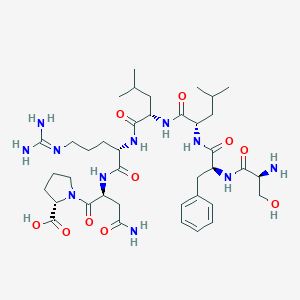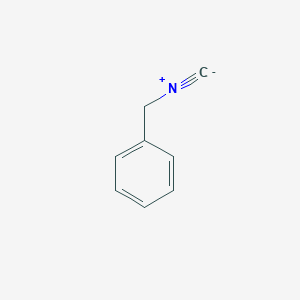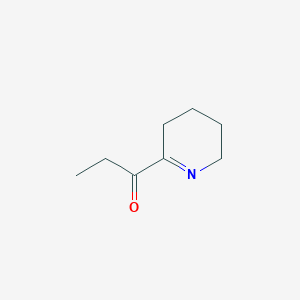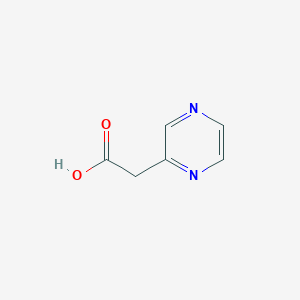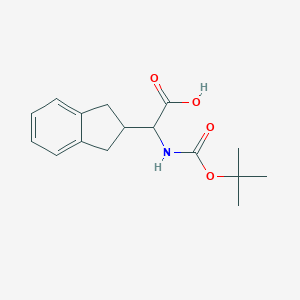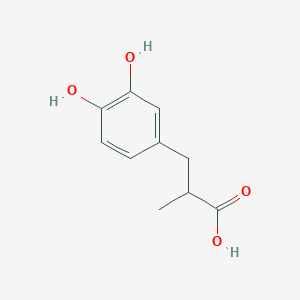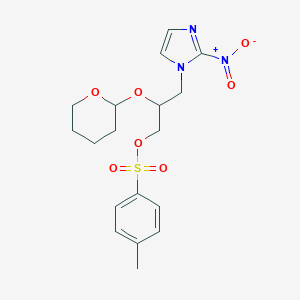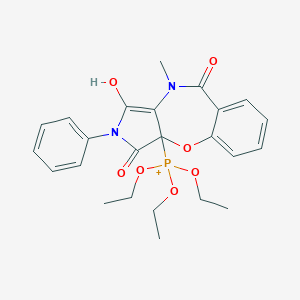
Pmttbt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pmttbt is a type of organic semiconductor that has gained significant attention in the scientific community due to its unique properties. It is a conjugated polymer that is used in various applications such as organic solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs).
Mecanismo De Acción
The mechanism of action of Pmttbt in organic solar cells involves the absorption of light, which leads to the generation of excitons. These excitons are then separated into electrons and holes, which are transported to the respective electrodes. In Pmttbt, Pmttbt acts as a hole-transporting layer, which facilitates the movement of holes towards the emitting layer. In FETs, Pmttbt acts as a semiconducting material, which controls the flow of current between the source and drain electrodes.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Pmttbt. However, studies have shown that Pmttbt is non-toxic and biocompatible, making it a suitable material for biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Pmttbt is its high solubility in common organic solvents, which makes it easy to process. Pmttbt also has good thermal stability and can withstand high temperatures. However, one of the limitations of Pmttbt is its low absorption coefficient, which limits its use in some applications.
Direcciones Futuras
There are several future directions for the research of Pmttbt. One of the directions is to improve the power conversion efficiency of Pmttbt-based solar cells. Another direction is to explore the use of Pmttbt in biological applications such as biosensors and drug delivery systems. Additionally, research can be conducted to improve the absorption coefficient of Pmttbt, which will expand its use in various applications.
Conclusion:
In conclusion, Pmttbt is a promising organic semiconductor that has shown significant potential in various fields of scientific research. Its unique properties make it a suitable material for applications such as organic solar cells, Pmttbt, and FETs. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Pmttbt have been discussed in this paper. Further research is required to explore the full potential of Pmttbt in various applications.
Métodos De Síntesis
The synthesis of Pmttbt involves the polymerization of monomers through various chemical reactions. The most commonly used method for synthesizing Pmttbt is the Stille coupling reaction, which involves the reaction of a tin-based reagent with a halogenated monomer. Other methods such as Suzuki coupling and Heck coupling have also been used for the synthesis of Pmttbt.
Aplicaciones Científicas De Investigación
Pmttbt has been extensively studied for its application in various fields of scientific research. One of the most significant applications of Pmttbt is in the field of organic solar cells. Pmttbt has been used as a donor material in bulk heterojunction solar cells, which has shown to have high power conversion efficiency. Pmttbt has also been used in Pmttbt, where it acts as a hole-transporting layer. In FETs, Pmttbt has been used as a semiconducting material.
Propiedades
Número CAS |
156140-97-5 |
|---|---|
Nombre del producto |
Pmttbt |
Fórmula molecular |
C24H28N2O7P+ |
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
triethoxy-(3-hydroxy-4-methyl-1,5-dioxo-2-phenylpyrrolo[3,4-b][1,4]benzoxazepin-10a-yl)phosphanium |
InChI |
InChI=1S/C24H27N2O7P/c1-5-30-34(31-6-2,32-7-3)24-20(22(28)26(23(24)29)17-13-9-8-10-14-17)25(4)21(27)18-15-11-12-16-19(18)33-24/h8-16H,5-7H2,1-4H3/p+1 |
Clave InChI |
ZJWDWXHQZBPHMT-UHFFFAOYSA-O |
SMILES |
CCO[P+](C12C(=C(N(C1=O)C3=CC=CC=C3)O)N(C(=O)C4=CC=CC=C4O2)C)(OCC)OCC |
SMILES canónico |
CCO[P+](C12C(=C(N(C1=O)C3=CC=CC=C3)O)N(C(=O)C4=CC=CC=C4O2)C)(OCC)OCC |
Sinónimos |
2-phenyl-10-methyl-3a-triethoxyphosphonio-1H-2,3,9,10-tetrahydropyrrolo(3,4-b)(1,4)benzoxazepine-1,3,9-trione PMTTBT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



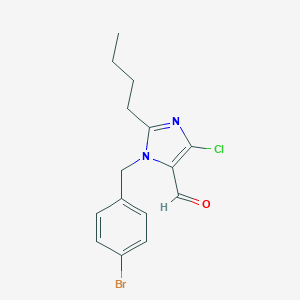
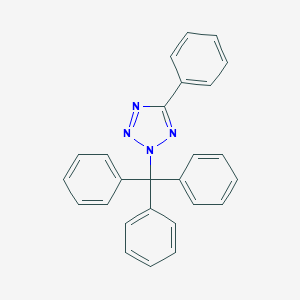
![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)
